molecular formula C23H18N4O3 B3312450 1-{[(naphthalen-1-yl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide CAS No. 946316-99-0

1-{[(naphthalen-1-yl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B3312450
CAS No.: 946316-99-0
M. Wt: 398.4 g/mol
InChI Key: COPPKRBRROJZLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(Naphthalen-1-yl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide is a pyridazine-based carboxamide derivative featuring a naphthalene-1-yl carbamoyl moiety attached via a methylene linker to the pyridazine core. Its structure integrates a dihydropyridazine ring, a phenyl group at the 3-position carboxamide, and a naphthalene-derived substituent, which collectively influence its physicochemical and pharmacological properties .

Properties

IUPAC Name

1-[2-(naphthalen-1-ylamino)-2-oxoethyl]-6-oxo-N-phenylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3/c28-21(25-19-12-6-8-16-7-4-5-11-18(16)19)15-27-22(29)14-13-20(26-27)23(30)24-17-9-2-1-3-10-17/h1-14H,15H2,(H,24,30)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPPKRBRROJZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{[(naphthalen-1-yl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Naphthalen-1-yl Carbamoyl Intermediate: This step involves the reaction of naphthalene with a suitable carbamoylating agent under controlled conditions to form the naphthalen-1-yl carbamoyl intermediate.

    Coupling with Dihydropyridazine: The intermediate is then coupled with a dihydropyridazine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

    Purification: The final product is purified using techniques such as column chromatography to obtain a high-purity compound.

Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-{[(Naphthalen-1-yl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticoagulant Activity

One of the primary applications of this compound is as an anticoagulant agent. Research indicates that it functions as an inhibitor of Factor XIa, a key player in the coagulation cascade. By inhibiting this factor, the compound can potentially reduce thrombus formation without significantly affecting hemostasis, making it a candidate for treating thromboembolic disorders .

Anticancer Properties

Preliminary studies have suggested that derivatives of this compound exhibit anticancer activity . The mechanism involves inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways, including the modulation of cell cycle regulators and apoptotic factors. Specific analogs have shown promise against different cancer types, including breast and lung cancers .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential applications in treating conditions characterized by chronic inflammation, such as arthritis .

Case Studies

StudyObjectiveFindings
Study 1Evaluate anticoagulant effectsDemonstrated significant inhibition of Factor XIa activity in vitro and in vivo models .
Study 2Assess anticancer potentialShowed reduced proliferation and increased apoptosis in breast cancer cell lines treated with the compound .
Study 3Investigate anti-inflammatory effectsFound decreased levels of TNF-alpha and IL-6 in animal models of inflammation .

Mechanism of Action

The mechanism of action of 1-{[(naphthalen-1-yl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs differ primarily in substituents at the carboxamide and benzyl/naphthyl positions. Key examples include:

Compound Name Core Structure R1 Substituent R2 Substituent Key Modifications Reference
1-{[(Naphthalen-1-yl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide Dihydropyridazine Naphthalen-1-yl carbamoylmethyl Phenyl Naphthalene enhances hydrophobicity
1-(3,4-Difluorobenzyl)-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide Dihydropyridine 3,4-Difluorobenzyl Phenyl Fluorine atoms improve metabolic stability
N-(4-Fluoro-3-((trans-3-methoxycyclobutyl)carbamoyl)phenyl)-1-(4-methoxybenzyl)-6-oxo-pyridazine-3-carboxamide (19) Pyridazine 4-Methoxybenzyl trans-3-Methoxycyclobutyl Cyclobutyl group enhances steric effects
1-(2-{[(1H-Benzimidazol-2-yl)methyl]amino}-2-oxoethyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide (L702-0003) Dihydropyridazine Benzimidazolylmethylamino Phenyl Increased hydrogen-bonding capacity

Key Observations :

  • Hydrophobicity : The naphthalene group in the target compound confers higher lipophilicity compared to fluorinated or methoxy-substituted analogs .
  • Hydrogen-Bonding: Compounds like L702-0003 (with a benzimidazole moiety) exhibit greater hydrogen-bond donor capacity (3 H-donors vs. 1–2 in others), influencing solubility and target interactions .
Physicochemical Properties
Property Target Compound (Estimated) L702-0003 1-(3,4-Difluorobenzyl) Compound 19
Molecular Weight (g/mol) ~440 402.41 364.35 ~550
logP ~3.5 (predicted) 1.7985 ~2.1 ~2.8
logD (pH 7.4) ~3.2 (predicted) 1.7885 ~1.9 ~2.5
Polar Surface Area (Ų) ~100 96.66 85 ~110
Solubility (logSw) ~-3.0 -2.4062 ~-2.8 ~-3.5

Key Observations :

  • The naphthalene-containing compound is predicted to have higher logP/logD values than analogs with smaller aromatic groups (e.g., benzyl or fluorobenzyl), suggesting reduced aqueous solubility .
  • Polar surface area correlates with hydrogen-bonding capacity; benzimidazole derivatives (L702-0003) show intermediate values compared to methoxycyclobutyl-containing compounds .

Biological Activity

1-{[(naphthalen-1-yl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The compound's structure consists of a naphthalene moiety linked to a dihydropyridazine core, which is known for its diverse biological activities. The presence of functional groups such as carbamoyl and carboxamide contributes to its solubility and interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, the dihydropyridazine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. A study demonstrated that derivatives of dihydropyridazine effectively inhibit tumor growth in xenograft models, suggesting potential applications in cancer therapy .

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of Kinases : Similar compounds have been found to inhibit specific kinases involved in cell signaling pathways that promote cancer cell survival and proliferation.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, triggering apoptosis in cancer cells .

Study 1: In Vitro Evaluation

In vitro studies using human cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined to be comparable to existing chemotherapeutic agents, indicating strong potential for further development .

Cell LineIC50 (µM)
A375 (Melanoma)15
MCF7 (Breast)20
HeLa (Cervical)18

Study 2: In Vivo Efficacy

A xenograft model involving human breast cancer cells showed that treatment with the compound resulted in a significant reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis markers in treated tumors .

Safety and Toxicology

Preliminary toxicity studies indicate that the compound exhibits a favorable safety profile at therapeutic doses. However, further toxicological evaluations are necessary to establish a comprehensive safety profile before clinical application.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[(naphthalen-1-yl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-{[(naphthalen-1-yl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.